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molecular formula C12H12O4 B8748917 1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid

1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid

Cat. No. B8748917
M. Wt: 220.22 g/mol
InChI Key: SKAZSQXMPWQQHX-UHFFFAOYSA-N
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Patent
US08377938B2

Procedure details

1,1-Cyclopropanedicarboxylic acid (5.02 g) was dissolved in tetrahydrofuran (50 ml) under a nitrogen atmosphere, and triethylamine (5.38 ml) was added dropwise with stirring and cooling in an ice water bath. After stirring at the same temperature for 30 minutes, thionyl chloride (2.82 ml) was added dropwise with cooling in ice water bath. After stirring at the same temperature for 30 minutes, a solution of benzyl alcohol (4.39 ml) in tetrahydrofuran (25 ml) was added with cooling in an ice water bath, and the reaction mixture was gradually brought to room temperature and stirred overnight. A 2N aqueous solution of sodium hydroxide (100 ml) was added to the reaction mixture, and tetrahydrofuran was distilled off under reduced pressure. tert-Butyl methyl ether (25 ml) was added to the resultant aqueous solution, followed by stirring. The organic layer and the aqueous layer were separated. The aqueous layer was cooled in an ice water bath, and 2N hydrochloric acid (50 ml) was added to adjust pH 4. Ethyl acetate (150 ml) was added, and the reaction mixture was stirred for a while. The organic layer was separated, washed with brine, and dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent was dried under reduced pressure to give the title compound (6.29 g, 74%) as a pale yellow oil.
Quantity
5.38 mL
Type
solvent
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.82 mL
Type
reactant
Reaction Step Three
Quantity
4.39 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([OH:9])=[O:8])([C:4]([OH:6])=[O:5])[CH2:3][CH2:2]1.S(Cl)(Cl)=O.[CH2:14](O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH-].[Na+]>O1CCCC1.C(N(CC)CC)C>[CH2:14]([O:5][C:4]([C:1]1([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]1)=[O:6])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5.38 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
5.02 g
Type
reactant
Smiles
C1(CC1)(C(=O)O)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2.82 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
4.39 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice water bath
STIRRING
Type
STIRRING
Details
After stirring at the same temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring at the same temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice water bath
CUSTOM
Type
CUSTOM
Details
was gradually brought to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
tert-Butyl methyl ether (25 ml) was added to the resultant aqueous solution
STIRRING
Type
STIRRING
Details
by stirring
CUSTOM
Type
CUSTOM
Details
The organic layer and the aqueous layer were separated
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled in an ice water bath
ADDITION
Type
ADDITION
Details
2N hydrochloric acid (50 ml) was added
ADDITION
Type
ADDITION
Details
Ethyl acetate (150 ml) was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for a while
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent
CUSTOM
Type
CUSTOM
Details
was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.29 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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